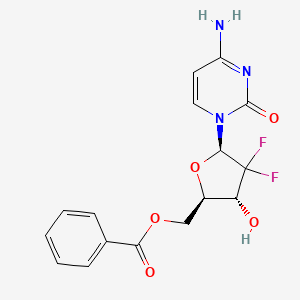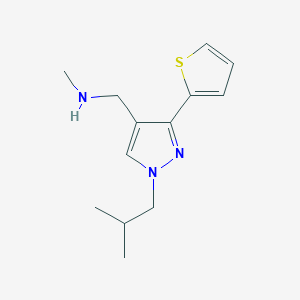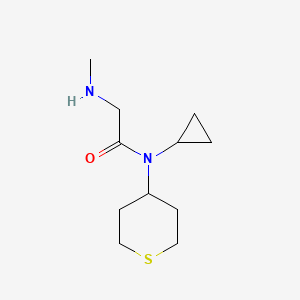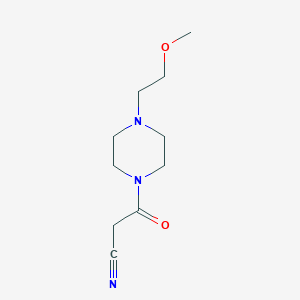
Gemcitabine 5-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine 5-Benzoate is a derivative of Gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is known for its efficacy in treating various types of cancer, including pancreatic, lung, breast, and ovarian cancers . The benzoate derivative is designed to enhance the pharmacokinetic properties of Gemcitabine, potentially improving its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine 5-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of Gemcitabine. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Gemcitabine 5-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The benzoate ester can be hydrolyzed back to Gemcitabine under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Gemcitabine.
Oxidation and Reduction: Various oxidized or reduced forms of the benzoate ester.
Aplicaciones Científicas De Investigación
Gemcitabine 5-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of Gemcitabine in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Gemcitabine 5-Benzoate exerts its effects through the same mechanism as Gemcitabine. Once inside the cell, it is phosphorylated by deoxycytidine kinase to form active metabolites, including Gemcitabine diphosphate and Gemcitabine triphosphate . These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The benzoate ester may enhance the stability and cellular uptake of the compound, leading to increased efficacy .
Comparación Con Compuestos Similares
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A purine analog with similar mechanisms of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer therapy.
Comparison: Gemcitabine 5-Benzoate is unique due to its benzoate ester, which may improve its pharmacokinetic properties compared to other nucleoside analogs. This modification can lead to better stability, bioavailability, and potentially enhanced therapeutic outcomes .
Propiedades
Fórmula molecular |
C16H15F2N3O5 |
|---|---|
Peso molecular |
367.30 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
Clave InChI |
HUKCAJBXEFDRFD-MPKXVKKWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)

